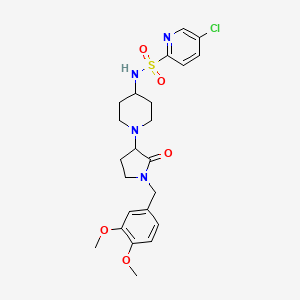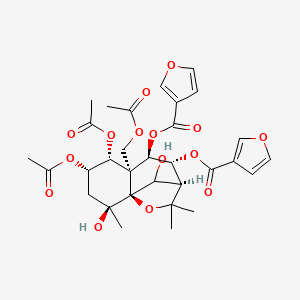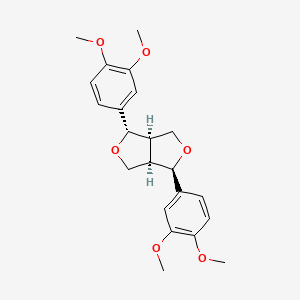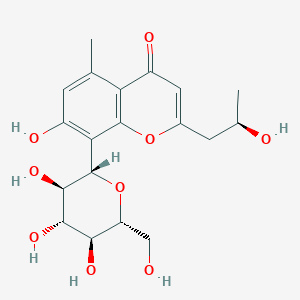
Prmt5/egfr-IN-1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Prmt5/egfr-IN-1 is a compound that targets protein arginine methyltransferase 5 (PRMT5) and epidermal growth factor receptor (EGFR). PRMT5 is a type II arginine methyltransferase that catalyzes symmetric dimethylation of arginine residues on histones and other proteins, playing a crucial role in gene expression regulation, RNA processing, and signal transduction . EGFR is a receptor tyrosine kinase involved in the regulation of cell growth, survival, proliferation, and differentiation . The inhibition of PRMT5 and EGFR has shown potential in cancer therapy, particularly in targeting cancer cell proliferation and survival .
Vorbereitungsmethoden
The synthesis of Prmt5/egfr-IN-1 involves multiple steps, including the preparation of intermediate compounds and the final coupling reactionCommon reaction conditions include the use of organic solvents, catalysts, and specific temperature and pressure settings . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Prmt5/egfr-IN-1 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms with different chemical properties.
Substitution: The compound can undergo substitution reactions where specific functional groups are replaced with other groups. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Prmt5/egfr-IN-1 has several scientific research applications, including:
Cancer Research: The compound is used to study the role of PRMT5 and EGFR in cancer cell proliferation, survival, and metastasis.
Gene Expression Studies: By inhibiting PRMT5, researchers can investigate the effects of arginine methylation on gene expression and RNA processing.
Signal Transduction Research: The compound helps in understanding the signaling pathways regulated by EGFR and PRMT5, providing insights into their roles in various cellular processes.
Drug Development: This compound serves as a lead compound for developing new therapeutic agents targeting PRMT5 and EGFR.
Wirkmechanismus
Prmt5/egfr-IN-1 exerts its effects by inhibiting the enzymatic activity of PRMT5 and blocking the signaling pathways mediated by EGFR. PRMT5 inhibition leads to reduced arginine methylation of target proteins, affecting gene expression and RNA processing . EGFR inhibition disrupts the downstream signaling pathways involved in cell growth and survival, leading to reduced cancer cell proliferation and increased apoptosis . The compound targets specific molecular pathways, including the NFκB pathway, which is involved in the regulation of inflammation and immune responses .
Vergleich Mit ähnlichen Verbindungen
Prmt5/egfr-IN-1 is unique in its dual inhibition of PRMT5 and EGFR, making it a valuable tool for studying the combined effects of these targets. Similar compounds include:
PRMT5 Inhibitors: Compounds that specifically inhibit PRMT5, such as GSK3326595 and EPZ015666.
EGFR Inhibitors: Compounds that target EGFR, such as gefitinib and erlotinib. This compound stands out due to its ability to simultaneously target both PRMT5 and EGFR, providing a more comprehensive approach to studying their roles in cancer and other diseases.
Eigenschaften
Molekularformel |
C27H22F6N2O2 |
|---|---|
Molekulargewicht |
520.5 g/mol |
IUPAC-Name |
1-[4-[[3,5-bis(trifluoromethyl)phenyl]methoxy]-3-methoxyphenyl]-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole |
InChI |
InChI=1S/C27H22F6N2O2/c1-36-23-12-16(24-25-20(8-9-34-24)19-4-2-3-5-21(19)35-25)6-7-22(23)37-14-15-10-17(26(28,29)30)13-18(11-15)27(31,32)33/h2-7,10-13,24,34-35H,8-9,14H2,1H3 |
InChI-Schlüssel |
MOOWKXDYPKYTBJ-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=CC(=C1)C2C3=C(CCN2)C4=CC=CC=C4N3)OCC5=CC(=CC(=C5)C(F)(F)F)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


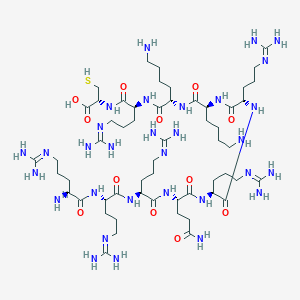
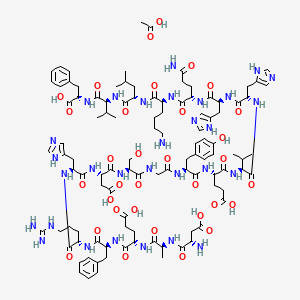

![N-[2-[(1S,2S,5S,8R,10S,11R,15S,18R)-9,10,15,18-tetrahydroxy-12,12-dimethyl-7-oxo-17-oxapentacyclo[7.6.2.15,8.01,11.02,8]octadecan-6-yl]ethyl]-4-(trifluoromethyl)benzenesulfonamide](/img/structure/B12380142.png)
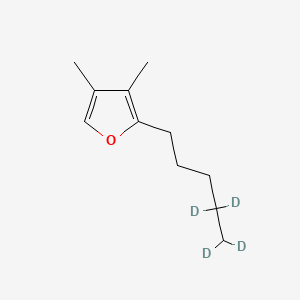

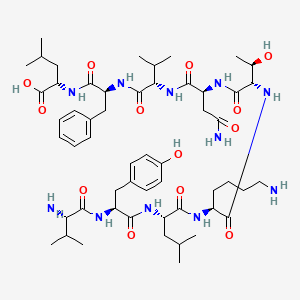

![(5R)-3-[1-(1H-indol-2-ylmethyl)piperidin-4-yl]-5-(6-methoxyquinolin-4-yl)-1,3-oxazolidin-2-one](/img/structure/B12380156.png)
